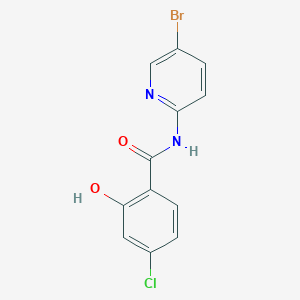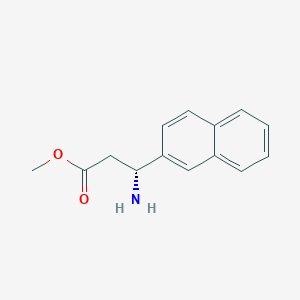
METHYL (3R)-3-AMINO-3-(2-NAPHTHYL)PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to an amino acid ester. The presence of the naphthalene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and amino acid derivatives.
Formation of Intermediate: The naphthalene ring is functionalized to introduce a reactive group, such as a bromine or iodine atom, which can undergo further reactions.
Coupling Reaction: The functionalized naphthalene is then coupled with an amino acid ester using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Product Formation: The resulting intermediate is then subjected to esterification to form the final product, Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to a dihydronaphthalene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted amino acid esters.
Scientific Research Applications
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate involves its interaction with specific molecular targets in biological systems. The naphthalene ring can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the amino acid ester moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler naphthalene derivative with a carboxylic acid group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex derivative with a triazole ring and phosphonic ester group.
Uniqueness
Methyl ®-3-amino-3-(naphthalen-2-yl)propanoate is unique due to the presence of both the naphthalene ring and the amino acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-naphthalen-2-ylpropanoate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13H,9,15H2,1H3/t13-/m1/s1 |
InChI Key |
JFWNNOBLJXSMPG-CYBMUJFWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CC2=CC=CC=C2C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


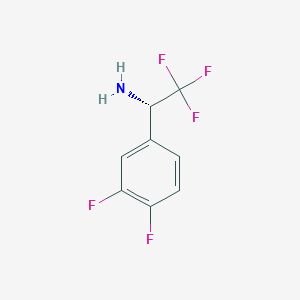

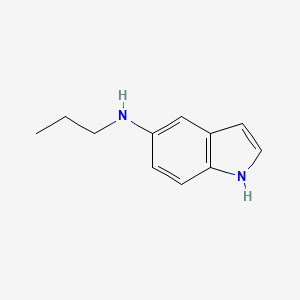
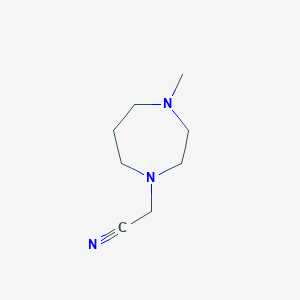
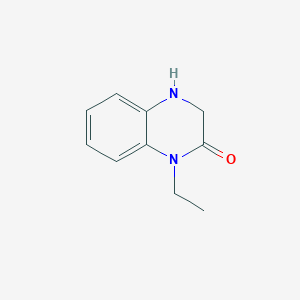
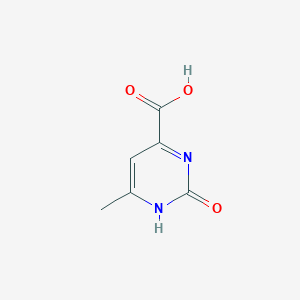
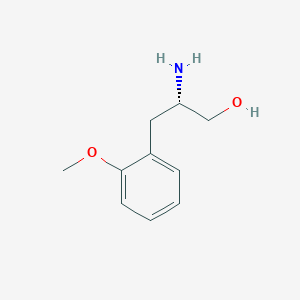
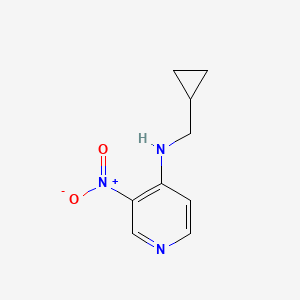
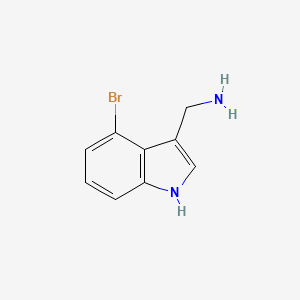
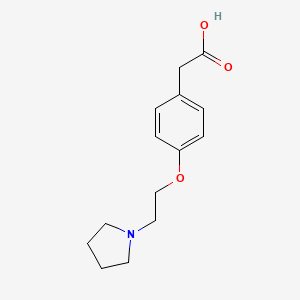
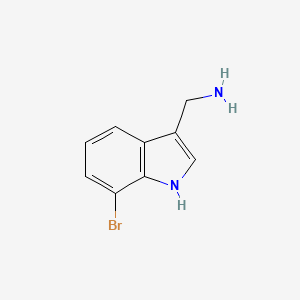
![N-[2-(2,5-dimethylphenoxy)ethyl]cyclopropanamine](/img/structure/B1497482.png)

